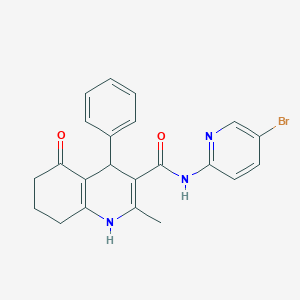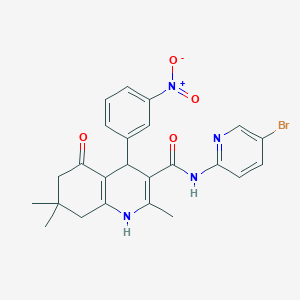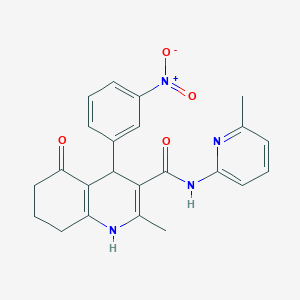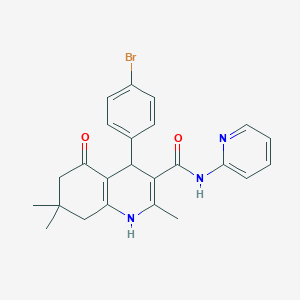
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD-7880, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the BRD4 protein. The BET family of proteins plays a crucial role in the regulation of gene expression, and inhibition of these proteins has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-tumor effects both in vitro and in vivo. In addition to inducing apoptosis in cancer cells, N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been found to inhibit tumor growth and metastasis in animal models. However, it is important to note that the effects of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may vary depending on the type of cancer being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in vitro. Additionally, the specificity of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide for the BRD4 protein makes it a useful tool for studying the role of this protein in cancer development and progression. However, one limitation of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more potent and selective BET inhibitors. Additionally, further research is needed to determine the efficacy of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the role of BRD4 in cancer development and progression is still not fully understood, and further research is needed to elucidate this role and identify potential therapeutic targets.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 5-bromo-2-pyridinecarboxylic acid using a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
Nombre del producto |
N-(5-bromo-2-pyridinyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C22H20BrN3O2 |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20BrN3O2/c1-13-19(22(28)26-18-11-10-15(23)12-24-18)20(14-6-3-2-4-7-14)21-16(25-13)8-5-9-17(21)27/h2-4,6-7,10-12,20,25H,5,8-9H2,1H3,(H,24,26,28) |
Clave InChI |
JFGYCFHDVOMGFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3)C(=O)NC4=NC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)











